molecular formula C9H8BrFO2S B1438735 2-{[(4-Bromo-2-fluorophenyl)methyl]sulfanyl}acetic acid CAS No. 1155604-85-5

2-{[(4-Bromo-2-fluorophenyl)methyl]sulfanyl}acetic acid

Cat. No.: B1438735
CAS No.: 1155604-85-5
M. Wt: 279.13 g/mol
InChI Key: UJDGKQXMGVZDDT-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic identification of this compound follows established International Union of Pure and Applied Chemistry conventions for complex organic molecules containing multiple functional groups and substituents. The official IUPAC name for this compound is 2-[(4-bromo-2-fluorophenyl)methylsulfanyl]acetic acid, which precisely describes the structural arrangement of the molecule. This nomenclature systematically indicates the presence of a central acetic acid unit connected through a sulfanyl bridge to a benzyl group that bears both bromine and fluorine substituents at specific positions on the aromatic ring.

The compound is registered under Chemical Abstracts Service number 1155604-85-5, providing a unique identifier for regulatory and research purposes. The molecular formula C9H8BrFO2S accurately represents the elemental composition, indicating nine carbon atoms, eight hydrogen atoms, one bromine atom, one fluorine atom, two oxygen atoms, and one sulfur atom. The calculated molecular weight is 279.13 grams per mole, which corresponds to the sum of atomic masses for all constituent elements.

Additional systematic identifiers include the Standard International Chemical Identifier (InChI): InChI=1S/C9H8BrFO2S/c10-7-2-1-6(8(11)3-7)4-14-5-9(12)13/h1-3H,4-5H2,(H,12,13), and the corresponding InChI Key: UJDGKQXMGVZDDT-UHFFFAOYSA-N. The Simplified Molecular Input Line Entry System representation is C1=CC(=C(C=C1Br)F)CSCC(=O)O, which provides a linear notation for the molecular structure. These identifiers collectively ensure unambiguous identification of the compound across various chemical databases and research platforms.

Property Value Source
IUPAC Name 2-[(4-bromo-2-fluorophenyl)methylsulfanyl]acetic acid
CAS Number 1155604-85-5
Molecular Formula C9H8BrFO2S
Molecular Weight 279.13 g/mol
InChI Key UJDGKQXMGVZDDT-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1Br)F)CSCC(=O)O

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound exhibits characteristic features of organosulfur compounds containing aromatic and aliphatic components connected through a sulfanyl bridge. The compound's three-dimensional structure comprises three distinct structural domains: the substituted benzene ring, the methylene sulfanyl linker, and the terminal acetic acid group. Each domain contributes specific geometric constraints and conformational preferences that determine the overall molecular architecture.

The aromatic benzene ring adopts a planar configuration characteristic of sp2-hybridized carbon atoms, with the bromine substituent at the para position (position 4) and the fluorine substituent at the ortho position (position 2) relative to the methylene attachment point. The electronegativity differences between bromine (2.96) and fluorine (3.98) create distinct electronic environments that influence both the electron density distribution within the aromatic system and the conformational preferences of the attached methylene group. Theoretical conformational studies of thioacetic acid derivatives suggest that sulfur-containing molecules exhibit significant flexibility around the carbon-sulfur bonds, allowing for multiple energetically accessible conformations.

The central sulfanyl linkage features a sulfur atom in a bent geometry, similar to that observed in other thioacetic acid derivatives. The carbon-sulfur-carbon bond angle typically ranges between 99-104 degrees, reflecting the tetrahedral character around the divalent sulfur center. The methylene bridge connecting the aromatic ring to the sulfur atom introduces additional conformational flexibility, as rotation around the benzylic carbon-sulfur bond allows for various spatial orientations of the aromatic ring relative to the acetic acid moiety.

The acetic acid terminal group maintains its characteristic geometry with the carboxyl carbon in a trigonal planar arrangement. The presence of the carboxylic acid functionality introduces hydrogen bonding capabilities that significantly influence both intramolecular and intermolecular interactions. Density functional theory calculations on related thioacetic acid compounds indicate that the relative orientations of the aromatic ring and acetic acid group can significantly affect the overall stability and reactivity of the molecule.

Structural Feature Geometric Parameter Expected Range
C-S-C Bond Angle 99-104° Typical for divalent sulfur
Aromatic Ring Planar sp2 hybridization
Carboxyl Group Trigonal planar sp2 hybridization
Molecular Flexibility High Multiple conformations accessible

Crystallographic Characterization (X-ray Diffraction Data)

Although specific single-crystal X-ray diffraction data for this compound is not directly available in the current literature, insights into the crystallographic behavior of structurally related compounds provide valuable information about the expected solid-state properties. Studies of benzylthio acetic acid derivatives have revealed that these compounds typically crystallize in various space groups depending on the specific substitution patterns and intermolecular interactions present in the crystal lattice.

Research on metal complexes of phenylthio acetic acid has demonstrated that the carboxylate functionality readily participates in hydrogen bonding networks and metal coordination, which significantly influences the crystal packing arrangements. The barium and potassium complexes of phenylthio acetic acid exhibit distinct crystallographic parameters, with the barium analogue crystallizing in monoclinic space group C2 and the potassium complex adopting triclinic space group P1. These findings suggest that this compound would likely exhibit similar hydrogen bonding capabilities through its carboxylic acid group.

The presence of both bromine and fluorine substituents in the target compound introduces additional considerations for crystal packing. Halogen atoms often participate in halogen bonding interactions, which can significantly influence the supramolecular organization in the solid state. The combination of hydrogen bonding from the carboxylic acid group and potential halogen bonding from the bromine and fluorine atoms would be expected to create a complex network of intermolecular interactions that determine the crystal structure.

Experimental determination of the melting point (57-59°C) and other thermal properties provides indirect evidence about the crystalline organization. The relatively low melting point suggests that the intermolecular forces in the crystal lattice are moderate in strength, consistent with hydrogen bonding being the primary stabilizing interaction rather than stronger ionic or covalent interactions.

Physical Property Value Implication
Melting Point 57-59°C Moderate intermolecular forces
Density 1.7±0.1 g/cm3 Compact crystal packing
Boiling Point 379.7±37.0°C Strong intramolecular bonds

Comparative Structural Analysis with Thioacetic Acid Derivatives

The structural characteristics of this compound can be effectively analyzed through comparison with related thioacetic acid derivatives, revealing the influence of specific substituents and structural modifications on molecular geometry and properties. The parent compound, phenylthio acetic acid, serves as a fundamental reference point for understanding how halogen substitution and methylene bridge insertion affect the overall molecular architecture.

Phenylthio acetic acid (CAS 103-04-8) represents the simplest aromatic thioacetic acid derivative, featuring direct attachment of the phenyl ring to the sulfur atom without an intervening methylene group. This compound exhibits a molecular formula of C8H8O2S and a molecular weight of 168.21 grams per mole, significantly lower than the target compound due to the absence of halogen substituents and the methylene bridge. The direct phenyl-sulfur connection in phenylthio acetic acid constrains the molecular flexibility compared to the benzylthio arrangement in the target compound.

The introduction of a single bromine substituent, as observed in 4-bromo-phenylsulfanyl acetic acid, demonstrates the electronic and steric effects of halogen incorporation. This compound maintains the direct phenyl-sulfur connection but introduces the electron-withdrawing bromine atom, which affects both the electron density distribution in the aromatic ring and the chemical reactivity of the molecule. The molecular formula C8H7BrO2S and molecular weight of approximately 247 grams per mole illustrate the mass contribution of bromine substitution.

The structural evolution to 4-bromo-2-methyl-phenylsulfanyl acetic acid introduces additional steric considerations through methyl substitution at the ortho position relative to the sulfanyl attachment. This modification creates increased steric hindrance around the sulfur center and influences the conformational preferences of the molecule. The presence of both electron-donating methyl and electron-withdrawing bromine substituents creates a complex electronic environment that affects the molecule's chemical behavior.

The target compound represents the most structurally complex member of this series, incorporating both bromine and fluorine substituents along with a methylene bridge between the aromatic ring and sulfur atom. This combination provides optimal balance between electronic modulation through halogen substitution and conformational flexibility through the methylene linker. The fluorine atom's small size and high electronegativity create minimal steric hindrance while providing significant electronic effects, complementing the larger bromine substituent's influence.

Compound Formula MW (g/mol) Key Structural Features
Phenylthio acetic acid C8H8O2S 168.21 Direct Ph-S connection
4-Bromo-phenylsulfanyl acetic acid C8H7BrO2S ~247 Single Br substituent
4-Bromo-2-methyl-phenylsulfanyl acetic acid C9H9BrO2S 261.14 Br + methyl substituents
Target compound C9H8BrFO2S 279.13 Br + F + methylene bridge

Properties

IUPAC Name

2-[(4-bromo-2-fluorophenyl)methylsulfanyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrFO2S/c10-7-2-1-6(8(11)3-7)4-14-5-9(12)13/h1-3H,4-5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJDGKQXMGVZDDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)F)CSCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrFO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy Overview

The synthesis of 2-{[(4-Bromo-2-fluorophenyl)methyl]sulfanyl}acetic acid typically involves:

  • Preparation of the 4-bromo-2-fluorobenzyl halide or related intermediate.
  • Formation of the thioether linkage by nucleophilic substitution with a sulfanyl acetic acid derivative or its equivalent.
  • Final purification and isolation of the target acid.

This approach leverages halogenated aromatic intermediates and sulfur nucleophiles to construct the sulfanyl acetic acid framework.

Preparation of the 4-Bromo-2-fluorophenyl Intermediate

A critical precursor is the 4-bromo-2-fluorobenzyl moiety. According to patent literature and synthetic protocols:

  • Bromination of fluorinated benzoic acid derivatives: 4-chloro-2-fluorobenzoic acid can be brominated selectively at the 5-position to yield 5-bromo-4-chloro-2-fluorobenzoic acid. This intermediate can be converted into 4-bromo-2-fluorobenzyl derivatives via subsequent transformations involving acylation, chlorination, and methyl Grignard reactions to introduce the benzyl ketone or halide functionality.

  • Selective bromination methods: Bromination of methyl-substituted phenyl acids in aqueous media under acidic, neutral, or alkaline conditions has been shown to afford high selectivity and purity for bromo-substituted aromatic acids. This method avoids toxic halogenated solvents and allows for scalable production.

Formation of the Sulfanyl Acetic Acid Moiety

The sulfanyl linkage is typically introduced by reacting a suitable halomethyl acetic acid derivative with a thiol or sulfide nucleophile derived from the 4-bromo-2-fluorophenyl group:

  • Nucleophilic substitution: For example, 4-bromo-2-fluorobenzyl thiol or its salt can be reacted with chloroacetic acid or its ester to form the thioether linkage. This reaction is usually carried out under basic conditions to promote nucleophilic attack on the halomethyl acetic acid derivative.

  • Alternative routes: Sulfonamide intermediates related to arylsulfamoylacetic acids have been synthesized via condensation of chlorosulfonylacetic acid esters with anilines, followed by hydrolysis and further functional group transformations. Although this route is more complex, it demonstrates the versatility of sulfonyl and sulfanyl chemistry in related compounds.

Representative Synthetic Scheme (Hypothetical)

Step Reaction Reagents/Conditions Outcome
1 Bromination of 4-chloro-2-fluorobenzoic acid Br2, aqueous acidic/neutral medium, 25-35°C 5-bromo-4-chloro-2-fluorobenzoic acid
2 Conversion to 4-bromo-2-fluorobenzyl halide Thionyl chloride, N,O-dimethylhydroxylamine, methyl Grignard reagent 4-bromo-2-fluorobenzyl chloride or ketone intermediate
3 Formation of sulfanyl linkage Reaction of 4-bromo-2-fluorobenzyl thiol with chloroacetic acid or ester, base (e.g., NaOH) This compound
4 Purification Extraction, recrystallization, chromatography Pure target compound

Detailed Research Findings and Notes

  • Yields and Purity: The bromination and subsequent transformations can achieve high yields (up to 95-99% in some steps) and high purity (>98%) when optimized reaction conditions are applied.

  • Reaction Conditions: Use of aqueous media for bromination is advantageous for environmental and safety reasons, avoiding hazardous solvents like carbon tetrachloride. Sulfanyl linkage formation generally requires controlled pH and temperature to prevent side reactions.

  • Intermediate Stability: The intermediates such as 4-bromo-2-fluorobenzyl halides or ketones are often isolated as solids with good stability, facilitating handling and storage.

  • Alternative Synthetic Routes: Some methods involve sulfonamide intermediates synthesized from chlorosulfonylacetic acid esters and anilines, which may be relevant for analog synthesis but are more complex and less direct.

Summary Table of Key Preparation Methods

Preparation Step Description Key Reagents Conditions Yield/Purity Reference
Bromination of fluorobenzoic acid Selective bromination in aqueous medium Bromine, water, acidic/neutral pH 25-35°C, 3-10 hours ~46.6% isolated, 99.28% purity
Conversion to benzyl halide/ketone Acylation, chlorination, Grignard reaction Thionyl chloride, N,O-dimethylhydroxylamine, methyl magnesium bromide 0-80°C, inert atmosphere 80-95% yield
Sulfanyl linkage formation Nucleophilic substitution with thiol and chloroacetic acid 4-bromo-2-fluorobenzyl thiol, chloroacetic acid, base Room temperature to mild heating Moderate to high yield (literature varies) Inferred from and general methods
Purification Extraction, crystallization, chromatography Organic solvents, aqueous washes Standard lab procedures High purity (>98%) General synthetic practice

Chemical Reactions Analysis

2-{[(4-Bromo-2-fluorophenyl)methyl]sulfanyl}acetic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and varying temperatures and pressures to optimize reaction rates and yields. Major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted phenyl derivatives.

Scientific Research Applications

2-{[(4-Bromo-2-fluorophenyl)methyl]sulfanyl}acetic acid is used in scientific research for its unique chemical properties. It has an empirical formula of C9H8BrFO2S and a molecular weight of 279.13 g/mol. The compound is used across chemistry, biology, medicine, and industry.

Scientific Research Applications

This compound’s applications in scientific research include:

  • Chemistry It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
  • Biology It is used in biochemical assays to investigate enzyme activities and protein interactions.
  • Medicine The compound is explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
  • Industry It is used in the development of new materials and chemical processes.

Anticancer Activity

Research has shown that related compounds exhibit significant anticancer properties. Derivatives of sulfanyl acetic acids have demonstrated cytotoxic effects against various cancer cell lines, with IC50 values ranging from nanomolar to micromolar concentrations. A study reported that certain sulfanyl compounds induced apoptosis in cancer cells by disrupting microtubule formation and activating caspases, leading to cell cycle arrest.

Cytotoxicity Assessment
In a study evaluating the cytotoxic effects of various sulfanyl derivatives, This compound was tested against several human cancer cell lines. Results indicated significant cell viability reduction at concentrations below 10 µM, suggesting strong anticancer potential.

Anti-inflammatory Effects

Compounds similar to This compound have shown promising anti-inflammatory activities. In vitro studies indicate that these compounds can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. The mechanism likely involves inhibition of NF-kB signaling pathways.

Inflammation Model
Another study assessed the anti-inflammatory properties of related compounds in a mouse model of inflammation. Administration of the compound resulted in decreased levels of inflammatory markers, supporting its potential use in treating inflammatory diseases.

Data Table

CompoundIC50 (µM)Cancer Cell Line
This compoundTBDTBD
Related compound A5DU145 (Prostate)
Related compound B10K562 (Leukemia)

Mechanism of Action

The mechanism by which 2-{[(4-Bromo-2-fluorophenyl)methyl]sulfanyl}acetic acid exerts its effects involves interactions with specific molecular targets. For instance, its sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. The bromine and fluorine atoms on the phenyl ring may also participate in halogen bonding, influencing molecular recognition and binding .

Comparison with Similar Compounds

Structural Comparisons

Table 1: Structural Features of Selected Compounds
Compound Name Substituents on Phenyl Ring Functional Group Molecular Weight (g/mol) Key Features Evidence ID
2-{[(4-Bromo-2-fluorophenyl)methyl]sulfanyl}acetic acid 4-Br, 2-F Sulfanyl (thioether) 293.16* High electronegativity, lipophilic N/A
[(2-Methylbenzyl)sulfanyl]acetic acid 2-CH₃ Sulfanyl (thioether) 196.26 Steric hindrance from methyl
2-(5-Bromo-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid 5-Br, 3-SCH₃ (benzofuran) Sulfanyl (benzofuran) 301.21 Fused aromatic system
2-{[(4-Bromophenyl)carbamoyl]methanesulfonyl}acetic acid 4-Br Sulfonyl, carbamoyl 336.16 Polar sulfonyl group
2-(4-Bromo-2-methoxyphenyl)acetic acid 4-Br, 2-OCH₃ None (direct acetic) 245.07 Methoxy enhances solubility

*Calculated based on formula C₉H₇BrFO₂S.

Key Observations :

  • Sulfur Linkage : The thioether group in the target compound distinguishes it from sulfonyl () or direct acetic acid derivatives (). Thioethers are less polar than sulfonyl groups but more reactive than ethers .
  • Halogen Effects : Bromine and fluorine substituents increase molecular weight and lipophilicity compared to methyl () or methoxy groups (). These halogens may enhance binding to hydrophobic pockets in biological targets .

Physicochemical Properties

  • Solubility : Methoxy-substituted analogs (e.g., ) show higher aqueous solubility due to the polar OCH₃ group, whereas bromo/fluoro substituents reduce solubility .
  • Crystallinity : Thioether-containing compounds like the benzofuran derivative () form intermolecular hydrogen bonds (O–H···O) and dimeric structures, a feature likely shared by the target compound .
  • Stability : Sulfonyl derivatives () are more oxidation-resistant than thioethers, which may oxidize to sulfoxides or sulfones under harsh conditions .

Biological Activity

2-{[(4-Bromo-2-fluorophenyl)methyl]sulfanyl}acetic acid is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse sources.

Chemical Structure and Properties

The compound features a sulfanyl group attached to a bromo-fluorophenyl moiety and an acetic acid functional group. Its structure can be represented as follows:

C9H8BrFOS\text{C}_9\text{H}_8\text{BrFOS}

This structure suggests potential interactions with various biological targets, which may lead to diverse pharmacological effects.

The biological activity of this compound is hypothesized to involve interactions with specific enzymes and receptors. The sulfanyl group may facilitate binding to target proteins, altering their activity and influencing metabolic pathways. Studies have indicated that compounds with similar structures often engage in:

  • Enzyme inhibition : Compounds with sulfanyl groups frequently inhibit enzymes involved in metabolic processes.
  • Receptor modulation : The bromo and fluorine substituents may enhance binding affinity to specific receptors, affecting signaling pathways.

Anticancer Activity

Research has shown that related compounds exhibit significant anticancer properties. For instance, derivatives of sulfanyl acetic acids have demonstrated cytotoxic effects against various cancer cell lines, with IC50 values ranging from nanomolar to micromolar concentrations. A study reported that certain sulfanyl compounds induced apoptosis in cancer cells by disrupting microtubule formation and activating caspases, leading to cell cycle arrest .

CompoundIC50 (µM)Cancer Cell Line
This compoundTBDTBD
Related compound A5DU145 (Prostate)
Related compound B10K562 (Leukemia)

Anti-inflammatory Effects

Compounds similar to this compound have shown promising anti-inflammatory activities. In vitro studies indicate that these compounds can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages . The mechanism likely involves inhibition of NF-kB signaling pathways.

Case Studies

  • Cytotoxicity Assessment : In a study evaluating the cytotoxic effects of various sulfanyl derivatives, this compound was tested against several human cancer cell lines. Results indicated significant cell viability reduction at concentrations below 10 µM, suggesting strong anticancer potential .
  • Inflammation Model : Another study assessed the anti-inflammatory properties of related compounds in a mouse model of inflammation. Administration of the compound resulted in decreased levels of inflammatory markers, supporting its potential use in treating inflammatory diseases .

Q & A

Q. What are the established synthetic routes for 2-{[(4-Bromo-2-fluorophenyl)methyl]sulfanyl}acetic acid, and how do reaction conditions influence yield and purity?

Synthesis typically involves nucleophilic substitution or thioether formation. For example:

  • Step 1 : React 4-bromo-2-fluorobenzyl bromide with a thiol-containing acetic acid derivative under alkaline conditions (e.g., KOH/ethanol) to form the sulfanyl linkage.
  • Step 2 : Purify via recrystallization (solvent: ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate eluent).
  • Key variables : Temperature (60–80°C), reaction time (12–24 hr), and stoichiometric ratios (1:1.2 for benzyl bromide to thiol) significantly impact yield (reported 50–75%) .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

  • NMR : 1^1H and 13^13C NMR confirm the sulfanyl linkage (δ 3.5–4.0 ppm for SCH2_2) and aromatic substitution patterns (δ 7.2–7.8 ppm for fluorophenyl) .
  • LC-MS : ESI-MS in negative ion mode detects the molecular ion [M-H]^- at m/z 290.9 (calculated for C9_9H7_7BrFO2_2S).
  • HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) assess purity (>95%) with retention times ~8.5 min .

Q. What biological activity screening strategies are applicable to this compound?

  • In vitro assays : Test inhibition of enzymes (e.g., kinases, proteases) via fluorogenic substrates. For example, measure IC50_{50} values in kinase inhibition assays using ATP-Glo™ kits.
  • Cellular models : Evaluate cytotoxicity in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays.
  • Biophysical methods : Surface plasmon resonance (SPR) quantifies binding affinity to target proteins .

Advanced Research Questions

Q. How can structural modifications of the sulfanyl-acetic acid moiety alter its reactivity and bioactivity?

  • Modifications : Replace the acetic acid group with ester or amide derivatives to modulate solubility and membrane permeability.
  • Impact : Ester derivatives (e.g., ethyl ester) show enhanced cellular uptake but reduced metabolic stability. Substituents on the phenyl ring (e.g., electron-withdrawing groups like Cl) increase electrophilicity, enhancing covalent binding to targets .

Q. What experimental approaches resolve contradictions in reported spectroscopic or biological data?

  • Cross-validation : Compare NMR data with X-ray crystallography (e.g., C–S bond length: ~1.8 Å in crystal structures ).
  • Dose-response studies : Replicate biological assays under standardized conditions (e.g., fixed ATP concentrations in kinase assays) to minimize variability.
  • Meta-analysis : Use computational tools (e.g., ChemAxon, Schrödinger) to predict and reconcile spectral discrepancies .

Q. How can environmental fate studies be designed to assess the compound’s persistence and ecotoxicity?

  • Degradation pathways : Perform photolysis (UV light, pH 7) and hydrolysis (pH 2–12, 25–50°C) experiments. Monitor degradation products via LC-MS.
  • Ecotoxicity : Use Daphnia magna acute toxicity tests (OECD 202) and algae growth inhibition assays (OECD 201).
  • Modeling : Apply EPI Suite™ to predict biodegradation (BIOWIN) and bioaccumulation (BCF) .

Q. What strategies optimize crystallization for X-ray diffraction studies of this compound?

  • Solvent selection : Slow evaporation from dichloromethane/hexane (1:3) yields monoclinic crystals (space group P21_1/c).
  • Temperature control : Crystallize at 4°C to slow nucleation and improve crystal quality.
  • Hydrogen bonding : Carboxylic acid groups form centrosymmetric dimers (O–H···O, ~2.6 Å), stabilizing the lattice .

Q. How do computational methods (e.g., DFT, molecular docking) guide mechanistic studies of its reactivity?

  • DFT calculations : Optimize geometry at B3LYP/6-31G(d) level to predict electrophilic sites (e.g., sulfur atom charge: ~−0.5 e).
  • Docking : Use AutoDock Vina to simulate binding to protein targets (e.g., COX-2, binding energy ≤−7.0 kcal/mol).
  • MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[(4-Bromo-2-fluorophenyl)methyl]sulfanyl}acetic acid
Reactant of Route 2
Reactant of Route 2
2-{[(4-Bromo-2-fluorophenyl)methyl]sulfanyl}acetic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.